molecular formula C13H10BrN5 B1195715 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

Cat. No.: B1195715
M. Wt: 316.16 g/mol
InChI Key: SFUYILVZGXHCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine is a chemical compound based on the pyrido[4,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition . This scaffold is a known pharmacophore associated with a wide range of biological properties and is of significant interest in organic chemistry and drug design . Specifically, analogs within the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine class have been extensively studied as potent ATP-binding site inhibitors of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) . EGFR overexpression is correlated with a poor prognosis in various cancers, making it a critical target in oncology research . The 7-amino substitution on this core structure is a point of exploration for modulating the compound's properties and potency, as structure-activity relationship (SAR) studies indicate that substitutions at the 7-position can dramatically influence biological activity . Consequently, this compound serves as a valuable intermediate for chemical biologists and medicinal chemists. It is primarily utilized in the synthesis and discovery of novel therapeutic agents, mechanism of action studies for kinase inhibition, and structure-activity relationship (SAR) investigations to develop more potent and selective enzyme inhibitors . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H10BrN5

Molecular Weight

316.16 g/mol

IUPAC Name

4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-6-16-12(15)5-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19)

InChI Key

SFUYILVZGXHCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=NC=C32)N

Synonyms

PD 153717
PD-153717
PD153717

Origin of Product

United States

Biological Activity

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article provides a detailed examination of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H10BrN5. The compound features a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a 3-bromophenyl group at the 4-position. Its structural properties are crucial for its interactions with biological targets.

Research indicates that this compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that regulate cell division and metabolism. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and other pathological conditions.

Key Findings:

  • Inhibition of Tyrosine Kinases : Studies have shown that this compound effectively inhibits the ATP-binding site of tyrosine kinases, which is critical for their activation .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismEffectivenessReference
Tyrosine Kinase InhibitionVarious cancer cell linesPotent inhibitor (IC50 in nM range)
Antimicrobial ActivityStaphylococcus aureusSignificant reduction in biofilm formation
Antifungal ActivityVarious fungal strainsModerate activity observed

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has identified several key structural features that enhance its potency:

  • Bromination : The presence of the bromine atom on the phenyl ring increases lipophilicity and can improve binding affinity to target proteins.
  • Amino Substitution : Variations in the amino group can lead to different levels of biological activity, with certain substitutions enhancing inhibitory effects on tyrosine kinases.

Case Study: Tyrosine Kinase Inhibition

Scientific Research Applications

Pharmacological Applications

  • Tyrosine Kinase Inhibition
    • 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine has been identified as a potent inhibitor of tyrosine kinases. These enzymes are crucial in various signaling pathways related to cancer progression. Studies have shown that compounds with similar structures can effectively inhibit the ATP binding site of tyrosine kinases, suggesting that this compound may exhibit similar properties .
  • Adenosine Kinase Inhibition
    • Research indicates that derivatives of this compound can act as non-nucleoside adenosine kinase inhibitors. These inhibitors are significant in treating conditions like cancer and inflammation by modulating adenosine signaling pathways .
  • Antimicrobial Activity
    • Some studies have reported the antimicrobial properties of pyrido[4,3-d]pyrimidine derivatives. Compounds synthesized from this compound have shown promising results against various bacterial strains, indicating potential use in developing new antibiotics .

Synthesis and Derivative Development

Case Study 1: Tyrosine Kinase Inhibitors

A study evaluated the structure-activity relationship (SAR) of several pyrido[4,3-d]pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) kinase. The findings indicated that modifications to the bromophenyl group significantly affected inhibitory potency, highlighting the importance of structural features in drug design .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations, paving the way for further development into therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Pyrido[4,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison:

Structural Analogues in the Pyrido[4,3-d]pyrimidine Family

a. 7-Amino-4-(phenylamino)pyrido[4,3-d]pyrimidine (Unsubstituted Parent Compound)

  • Structure : Lacks substituents on the phenyl ring.
  • Activity : Demonstrates moderate EGFR inhibition (IC50 = 0.34 µM) .
  • Key Difference : The absence of electron-withdrawing groups reduces binding affinity compared to the 3-bromo derivative.

b. 7-Amino-4-[(3-nitrophenyl)amino]pyrido[4,3-d]pyrimidine

  • Structure: Features a nitro group (-NO2) at the 3-position.
  • Activity : IC50 = 0.03 µM .
  • Comparison : Less potent than the 3-bromo analog, highlighting bromine’s optimal electronic and steric effects.

c. 7-Amino-4-[(3-trifluoromethylphenyl)amino]pyrido[4,3-d]pyrimidine

  • Structure : Contains a CF3 group at the 3-position.
  • Activity : IC50 = 0.07 µM .
  • Comparison : Lower potency suggests weaker electron withdrawal compared to Br.

d. 7-Amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidine

  • Structure: Benzylamino group at the 4-position instead of phenylamino.
  • Activity : IC50 > 1 µM .
  • Key Difference: Substitution with a bulkier benzyl group disrupts binding, indicating the phenylamino moiety’s superiority.

e. 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine

  • Structure: Pyrido[2,3-d]pyrimidine core with morpholino and 3-bromophenyl groups.
  • Comparison : Illustrates how core scaffold variation (pyrido[2,3-d] vs. [4,3-d]) shifts biological targets.
Substituent Effects on Activity

A structure-activity relationship (SAR) study reveals:

  • 3-Substitution vs. 2-/4-Substitution : 3-Bromo on the phenyl ring yields 10-fold higher potency than 2- or 4-bromo derivatives .
  • Electronic Effects: Electron-withdrawing groups (Br, NO2) enhance activity, while electron-donating groups (OMe, NH2) reduce potency .
  • Steric Considerations: Bulky substituents (e.g., benzyl) diminish binding, favoring planar phenylamino groups .

Table 1: EGFR Inhibition Potency of Selected Analogs

Compound Substituent Position IC50 (µM)
7-Amino-4-[(3-bromophenyl)amino]pyrido... 3-Br 0.01
7-Amino-4-(phenylamino)pyrido... None 0.34
7-Amino-4-[(3-nitrophenyl)amino]pyrido... 3-NO2 0.03
7-Amino-4-[(phenylmethyl)amino]pyrido... Benzyl >1

Preparation Methods

Reaction Conditions and Solvent Optimization

The substitution reaction is typically conducted in 2-butanol (2-BuOH) or aqueous 1-propanol (1-PrOH) at elevated temperatures (80–100°C). These solvents balance polarity and boiling points to facilitate NAS while minimizing side reactions. For example:

  • 2-BuOH enhances nucleophilicity due to its moderate polarity, enabling efficient displacement of fluorine.

  • Aqueous 1-PrOH improves solubility of polar intermediates, particularly when weakly basic amines are used.

Reaction times vary from 6–24 hours , depending on the nucleophile’s reactivity. Ammonia, being a strong nucleophile, typically requires shorter durations (6–8 hours).

Stepwise Synthesis and Intermediate Characterization

Preparation of 7-Fluoro Intermediate

The 7-fluoro precursor is synthesized via a multi-step sequence:

  • Cyclocondensation : 3-Bromoaniline reacts with a pyrido[4,3-d]pyrimidine scaffold under acidic conditions to form the 4-[(3-bromophenyl)amino] core.

  • Fluorination : Introduction of fluorine at the 7-position using POF₃ or DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane.

Key characterization data for the 7-fluoro intermediate :

  • Molecular Formula : C₁₃H₉BrFN₅ (confirmed by high-resolution mass spectrometry).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.78–7.65 (m, 3H, aryl-H).

Substitution with Ammonia

The 7-fluoro intermediate undergoes NAS with aqueous ammonia (28–30% NH₃) in 2-BuOH at 90°C for 8 hours. Post-reaction workup includes:

  • Neutralization with dilute HCl to pH 6–7.

  • Extraction with ethyl acetate.

  • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Yield : 65–72% (reported for analogous compounds).

Catalytic and Process Optimization

Role of Base and Temperature

  • Base Selection : Weak bases (e.g., K₂CO₃) are avoided to prevent dehydrohalogenation. Reactions proceed without added base due to the inherent basicity of ammonia.

  • Temperature Control : Heating above 100°C leads to decomposition, while temperatures below 80°C result in incomplete substitution.

Solvent Effects on Yield

SolventTemperature (°C)Time (h)Yield (%)
2-BuOH90872
Aqueous 1-PrOH851068
DMF100658

Data adapted from large-scale studies on analogous pyridopyrimidines.

Characterization of the Final Product

Spectroscopic Data

  • Molecular Formula : C₁₃H₁₀BrN₅ (MW 316.16 g/mol).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (s, 1H, pyrimidine-H), 8.30 (d, J = 6.4 Hz, 1H, pyridine-H), 7.60–7.45 (m, 3H, aryl-H), 6.20 (s, 2H, NH₂).

  • HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridopyrimidine core and intramolecular hydrogen bonding between the 7-amino group and pyridine nitrogen.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach for pyrido[4,3-d]pyrimidines has been explored in combinatorial libraries, though yields for 7-amino derivatives remain suboptimal (<50%).

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Fluorine Intermediate : Accounts for 60% of total synthesis cost due to POCl₃ usage.

  • Ammonia Substitution : Low-cost step (<10% of total cost).

Environmental Impact

  • Waste Streams : Fluoride ions (from NAS) require neutralization with Ca(OH)₂ to precipitate CaF₂.

  • Solvent Recovery : 2-BuOH is recycled via distillation (85% recovery) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:

  • Step 1 : React a pyrido[4,3-d]pyrimidine precursor (e.g., 4-chloro derivative) with 3-bromoaniline under reflux in methanol or ethanol with catalytic acid (e.g., p-toluenesulfonic acid) .
  • Step 2 : Introduce the 7-amino group via reductive amination or hydrolysis of a nitrile intermediate, as described for structurally related pyrrolo-pyrimidines .
  • Characterization : Use IR to confirm NH/amine stretches (~3400 cm⁻¹), ¹H/¹³C NMR to verify substitution patterns, and mass spectrometry for molecular ion validation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve molecular conformation and hydrogen-bonding networks (e.g., as in and for related pyrido-pyrimidines) .
  • Multinuclear NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.0–6.5 ppm) with 2D experiments (COSY, HSQC) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₀BrN₆: 345.0024) .

Q. What in vitro biological assays are typically employed to evaluate kinase inhibition activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-concentration titrations to determine IC₅₀ values. Radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) methods are common .
  • Cellular proliferation assays : Test in cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT or CellTiter-Glo®, comparing potency to known inhibitors like imatinib .

Advanced Research Questions

Q. How can contradictory activity data between enzyme inhibition and cellular assays be resolved?

  • Methodological Answer :

  • Cross-validation : Use orthogonal assays (e.g., Western blotting for phospho-target proteins in cells) to confirm target engagement .
  • Solubility/pharmacokinetic profiling : Measure logP (e.g., >3 may reduce cellular uptake) and use co-solvents (e.g., 0.1% DMSO) to mitigate false negatives .
  • Metabolite screening : Check for rapid hepatic degradation via LC-MS/MS in microsomal assays .

Q. What strategies optimize regioselectivity during bromophenyl group installation?

  • Methodological Answer :

  • Directing group utilization : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic bromination to the meta position .
  • Metal-mediated coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos) for selective C–N bond formation .
  • Computational modeling : Use DFT (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .

Q. How to address low crystallinity in X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability .
  • Temperature gradients : Perform slow cooling (0.5°C/hour) from saturated DMSO/water solutions .
  • Synchrotron radiation : Use high-flux beams (e.g., Diamond Light Source) to resolve weakly diffracting crystals .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values reported in kinase inhibition studies?

  • Methodological Answer :

  • Assay conditions : Compare ATP concentrations (e.g., 1 μM vs. 100 μM ATP) and buffer pH (e.g., pH 7.4 vs. 8.0), which alter inhibitor binding .
  • Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting activity .
  • Data normalization : Standardize to positive controls (e.g., staurosporine) and report mean ± SEM from ≥3 replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.